molecular formula C24H27N3O3 B2392052 (4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251633-40-5

(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2392052
CAS RN: 1251633-40-5
M. Wt: 405.498
InChI Key: AOFSBGQYMKASHI-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Kinase Inhibition

The optimization of quinoline derivatives has led to potent inhibitors of Src kinase activity. Analogues designed with trisubstituted anilines at the C-4 position showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. These compounds are selective for Src over non-Src family kinases and exhibit efficacy in inhibiting tumor growth in xenograft models (Boschelli et al., 2001).

Radiosynthesis for Tracking and Imaging

A method for the carbon-14 radiosynthesis of a novel BK channel activator was developed, demonstrating the utility of quinoline derivatives in the development of radiotracers for biological imaging. This synthesis involves a series of ortho-lithiations and provides insights into the design of radiolabeled compounds for research and diagnostic purposes (Kitson et al., 2010).

Spectroscopic Properties

The study of the electronic absorption, excitation, and fluorescence properties of quinoline derivatives has provided valuable information on their behavior in various solvents. These findings have implications for understanding the molecular basis of fluorescence and the development of fluorescent markers for biological research (Al-Ansari, 2016).

Chemokine Receptor Antagonism

Research into quinoline derivatives has resulted in the identification of potent and orally bioavailable CCR4 antagonists. These compounds show promise for the treatment of inflammatory diseases, as demonstrated by their anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).

properties

IUPAC Name

[4-(2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-6-4-5-7-19(18)25-22)26-20-9-8-17(29-2)14-23(20)30-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSBGQYMKASHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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